![molecular formula C16H16O4 B6405456 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% CAS No. 1261925-47-6](/img/structure/B6405456.png)
2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%
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Overview
Description
2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid (2,4-DMPMBA) is a phenolic compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of 142-143°C and a molecular weight of 218.25 g/mol. 2,4-DMPMBA is used in the synthesis of various organic molecules, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% is used in the synthesis of various organic molecules, such as 2,4-dihydroxybenzoic acid, 2,4-dimethoxybenzaldehyde, and 2,4-dimethoxybenzoic acid. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% is also used in the synthesis of fluorescent dyes, which are used in imaging and spectroscopy.
Mechanism of Action
2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation and pain. By inhibiting COX, 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% has been studied for its effects on the body. It has been found to have anti-inflammatory and analgesic effects, as well as anti-oxidant and anti-cancer effects. It has also been found to have anti-microbial and anti-fungal effects, as well as neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% is a useful compound for laboratory experiments due to its availability, low cost, and ease of synthesis. However, it has some limitations. For example, it is not very soluble in water, and its solubility in organic solvents is limited. It is also not very stable in air or light, so experiments should be conducted in a dark, airtight environment.
Future Directions
There are many potential future directions for research on 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95%. For example, further studies could be conducted to explore its potential as an anti-cancer agent. Additionally, further research could be conducted to explore its potential as a neuroprotective agent. It could also be studied for its potential to reduce inflammation and pain. Furthermore, further research could be conducted to explore its potential as an anti-microbial and anti-fungal agent. Finally, further research could be conducted to explore its potential as an antioxidant.
Synthesis Methods
2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% can be synthesized by the reaction of a 2,4-dimethoxyphenyl acetic acid and 5-methylbenzoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out in a solvent, such as dimethylformamide, at a temperature of 140-150°C. The reaction yields 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid, 95% in a yield of 95%.
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-4-6-12(14(8-10)16(17)18)13-7-5-11(19-2)9-15(13)20-3/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUNJGVJPYQTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690793 |
Source
|
Record name | 2',4'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-47-6 |
Source
|
Record name | 2',4'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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